[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine
Overview
Description
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine is a chemical compound with the molecular formula C11H12N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine typically involves the reaction of 2-methyl-1,3-thiazole with a phenylmethanamine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process can include the preparation of intermediate compounds, purification steps, and final conversion to the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It can be incorporated into various chemical frameworks to study the effects of thiazole derivatives on chemical reactivity and stability.
Biology
In biological research, this compound is investigated for its potential biological activities. Thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a compound of interest for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of products with specific properties and functions.
Mechanism of Action
The mechanism of action of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A similar compound with a hydroxyl group instead of an amine group.
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid: A derivative with a carboxylic acid group.
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine: A compound with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine lies in its specific combination of the thiazole ring and the phenylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFGOTFVNVMPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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